CYP1A2 Inhibition Potency: Differentiation from the Average CYP Inhibition Spectrum
2,4-Dichloro-N-phenethylbenzamide exhibits a moderate inhibitory potency against CYP1A2 (IC50: 1.40E+3 nM), which is 3.93-fold more potent than its average inhibition across the eight major CYP isoforms tested (mean IC50: 5.50E+3 nM) [1]. This indicates a preferential interaction with the CYP1A2 active site relative to broader CYP enzyme class, distinguishing it from other benzamide probes that show either pan-inhibition or negligible CYP1A2 activity.
| Evidence Dimension | CYP1A2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.40E+3 nM (1.40 µM) |
| Comparator Or Baseline | Mean IC50 across 8 CYP isoforms: 5.50E+3 nM |
| Quantified Difference | 3.93-fold more potent against CYP1A2 than the average CYP isoform |
| Conditions | Human liver microsomes, phenacetin substrate, 5 min preincubation with NADPH-regenerating system |
Why This Matters
A 3.93-fold selectivity window for CYP1A2 over the average CYP isoform allows researchers to use this compound as a discriminatory tool in reaction phenotyping studies, where distinguishing CYP1A2-mediated metabolism from other CYP pathways is critical for predicting drug-drug interactions.
- [1] BindingDB. CHEMBL4163694: CYP1A2 IC50 = 1.40E+3 nM in human liver microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366410 View Source
